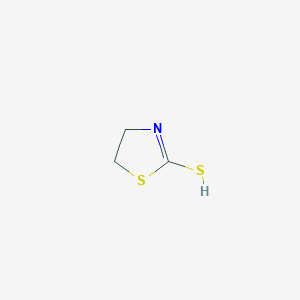

4,5-dihydro-1,3-thiazole-2-thiol

Beschreibung

BenchChem offers high-quality 4,5-dihydro-1,3-thiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dihydro-1,3-thiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4,5-dihydro-1,3-thiazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJCBBASTRWVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,5-Dihydro-1,3-thiazole-2-thiol: Structural Dynamics, Synthetic Methodologies, and Therapeutic Applications

Executive Summary

As drug development and materials science grow increasingly reliant on versatile heterocyclic scaffolds, 4,5-dihydro-1,3-thiazole-2-thiol (commonly referred to as 2-mercaptothiazoline or thiazolidine-2-thione) has emerged as a critical building block. This compound exhibits a fascinating tautomeric equilibrium that dictates its reactivity, allowing it to function as a potent nucleophile, a metal-chelating ligand, and a highly selective intermediate in chiral synthesis.

This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in the development of novel xanthine oxidase (XO) inhibitors, and field-proven, self-validating synthetic protocols. By understanding the causality behind these experimental workflows, researchers can optimize yields and seamlessly integrate this scaffold into advanced pharmaceutical and industrial applications.

Chemical Identity & Physicochemical Properties

The reactivity of 4,5-dihydro-1,3-thiazole-2-thiol is fundamentally governed by its tautomerism. In the solid state and in neutral solutions, the compound predominantly exists in its thione form (thiazolidine-2-thione). However, under basic conditions, the equilibrium shifts toward the thiol form (4,5-dihydro-1,3-thiazole-2-thiol), generating a highly nucleophilic thiolate anion. This dual nature makes it an exceptional candidate for1[1].

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 1,3-thiazolidine-2-thione |

| CAS Number | 96-53-7 |

| Molecular Formula | C |

| Molecular Weight | 119.21 g/mol |

| Melting Point | 105–108 °C |

| Physical Form | White to beige fine crystalline powder |

| Storage Temperature | Room Temperature (RT) |

Mechanistic Role in Drug Development: Xanthine Oxidase Inhibition

Beyond its historical use as an antithyroid agent and a 1[1], thiazolidine-2-thione derivatives have recently shown profound efficacy as Xanthine Oxidase (XO) inhibitors for the treatment of hyperuricemia.

Recent structure-activity relationship (SAR) studies demonstrate that N-substituted thiazolidine-2-thione derivatives (such as compound 6k) can achieve an IC

Causality of Binding: The thiazolidinethione core acts as a highly specific hydrogen-bond acceptor. Molecular docking reveals that the core forms critical hydrogen bonds with Glu263 and Ser347 within the hydrophobic pockets of the XO enzyme, while the appended sulfonyl moieties interact with Gly260 and Ile264 in the innermost active pocket. This dual-anchor binding mechanism effectively blocks the catalytic conversion of xanthine to uric acid[3].

Caption: Mechanistic pathway of Xanthine Oxidase inhibition by thiazolidine-2-thione derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying chemical rationale (the "why") to empower researchers to troubleshoot and optimize dynamically.

Protocol A: De Novo Synthesis of 4,5-Dihydro-1,3-thiazole-2-thiol

This solvent-free protocol relies on the condensation of ethanolamine and carbon disulfide (CS

Step-by-Step Methodology:

-

Reactor Charging: In a well-ventilated fume hood, charge a pressure vessel (autoclave) with 0.5 mol of ethanolamine and 1.0 mol of CS

.-

Rationale: CS

is highly volatile (boiling point ~46°C). Using an excess compensates for vapor phase partitioning, ensuring sufficient liquid-phase concentration for the nucleophilic attack.

-

-

Thermal Cyclization: Seal the vessel and4[4].

-

Rationale: The closed vessel contains the autogenous vapor pressure, driving the endothermic cyclization forward without the need for external solvents.

-

-

Cooling & Venting: Cool the reactor to room temperature and carefully vent excess pressure. The crude product will appear as a slightly gray solid.

-

Alkaline Solubilization (Acid-Base Extraction): Dissolve the crude solid in a 5% w/v NaOH solution.

-

Rationale: The NaOH deprotonates the thiol tautomer, forming a highly water-soluble sodium thiolate. Unreacted polymeric byproducts remain insoluble.

-

-

Filtration: Filter the aqueous solution to remove the insoluble impurities.

-

Acidic Precipitation: Slowly titrate the filtrate with 10% v/v HCl under vigorous stirring until the solution is acidic (pH ~3).

-

Rationale: Acidification reprotonates the thiolate, instantly precipitating the neutral, water-insoluble thione form. This phase-transition acts as a self-validating purity check.

-

-

Isolation: Filter the purified product using a Büchner funnel, wash with ice-cold distilled water, and dry under vacuum to yield a fine white powder (~95% yield)[4].

Caption: Workflow for the solvent-free synthesis and acid-base purification of 2-mercaptothiazoline.

Protocol B: Derivatization for Drug Discovery (Acylation & Amidation)

To synthesize advanced XO inhibitors, the core scaffold must be functionalized.

Step-by-Step Methodology:

-

Acylation: Dissolve 10.0 mmol of thiazolidine-2-thione and 13.2 mmol of triethylamine (TEA) in 80 mL of anhydrous CH

Cl-

Rationale: Triphosgene is utilized as a safer, solid-state equivalent to phosgene gas. TEA acts as an acid scavenger, neutralizing the generated HCl to prevent the degradation of the newly formed 2-thioxothiazolidine-3-carbonyl chloride intermediate.

-

-

Quenching & Extraction: Pour the mixture into pre-cooled 1 mol/L HCl to quench unreacted amines, extract with CH

Cl -

Amidation: React the resulting chloride intermediate with a target amine (e.g., a substituted aniline) in THF using TEA as a base at room temperature for 8 hours.

-

Rationale: The highly electrophilic carbonyl carbon is readily attacked by the primary amine, forming the final N-substituted amide linkage critical for enzyme pocket binding[3].

-

References

- Optimizing reaction conditions for 2-Mercaptothiazoline derivatives synthesis - BenchChem URL

- 4,5-dihydro-1,3-thiazole-2-thiol | 96-53-7 - MilliporeSigma URL

- 2-Mercaptothiazoline Chemical Properties, Uses, Production - ChemicalBook URL

- Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PLOS ONE URL

- 2-Mercaptothiazoline - Chem-Impex URL

Sources

The Tautomeric Landscape of 2-Mercaptothiazoline: Structural Dynamics, Experimental Methodologies, and Biological Implications

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary

2-Mercaptothiazoline (2-MT) is a versatile heterocyclic compound extensively utilized in medicinal chemistry, highly selective chiral synthesis, and industrial materials science. A defining characteristic of 2-MT is its dynamic tautomeric equilibrium between the thione and thiol forms. Understanding the exact position of this equilibrium is not merely an academic exercise; it fundamentally dictates the molecule's physicochemical properties, metal-chelating abilities, and toxicological interactions. This technical guide provides an authoritative analysis of 2-MT tautomerism, detailing the thermodynamic causality, self-validating experimental workflows for characterization, and the downstream biological implications.

The Mechanistic Causality of the Tautomeric Shift

The tautomerism of 2-MT is driven by the solvent-mediated migration of a proton between the endocyclic nitrogen atom and the exocyclic sulfur atom[1].

-

Thione Form (1,3-thiazolidine-2-thione): The nitrogen atom is protonated (–NH–), and a double bond exists with the exocyclic sulfur (=S).

-

Thiol Form (2-thiazoline-2-thiol): The proton migrates to the sulfur (–SH), forming a double bond within the thiazoline ring (–N=).

Thermodynamically, the thione form is generally favored. The causality behind this stability lies in the robust nature of the C=S double bond coupled with the strong dipole moment of the thione structure. In polar protic solvents (such as water or ethanol), dipole-dipole interactions and extensive solvent-solute hydrogen bonding networks heavily stabilize the thione tautomer, shifting the equilibrium constant (

Structural shift between the thiol and thione tautomers of 2-mercaptothiazoline.

Thermodynamic Stability and Environmental Effects

The predominant tautomeric form of 2-MT is highly sensitive to its local microenvironment. To design effective pharmaceutical formulations or surface coatings, researchers must account for the specific thermodynamic drivers present in the target environment[2][3].

Table 1: Relative Stability and Predominant Forms of 2-Mercaptothiazoline

| Environment / Condition | Predominant Tautomeric Form | Mechanistic Driver | Validating Analytical Method |

| Aqueous Solution | Thione (1,3-thiazolidine-2-thione) | Dipole-dipole interactions & H-bonding stabilization | UV-Vis / NMR Spectroscopy |

| Gas-Phase | Thione | Lowest optimized ground-state energy | DFT Calculations |

| Solid State | Thione | Crystal lattice packing & intermolecular H-bonds | X-ray Diffraction |

| Ge(100) Surface (UHV) | Coexistence (Thione & Thiolate) | S-dative (Thione) vs S-H dissociated-N dative (Thiolate) bonding | HRXPS & DFT |

Experimental Workflows for Tautomer Characterization

To definitively characterize tautomeric states, modern application scientists employ self-validating protocols that pair empirical spectroscopy with computational modeling. A prime example is the investigation of 2-MT adsorption on the Ge(100) surface under Ultra-High Vacuum (UHV) conditions[2].

Protocol 1: HRXPS and DFT Co-Validation of Surface Tautomerism

Causality & Logic: High-Resolution X-ray Photoelectron Spectroscopy (HRXPS) is explicitly selected because resolving the minute core-level binding energy shifts between protonated and unprotonated nitrogen (N 1s) and sulfur (S 2p) atoms requires high-resolution capabilities. Because surface adsorption can distort these signals, Density Functional Theory (DFT) is employed in parallel. If the DFT-calculated lowest energy states match the empirically observed core-level shifts, the system self-validates, eliminating experimental artifacts[2][4].

Step-by-Step Methodology:

-

Substrate Preparation: Clean a Ge(100) crystal surface under UHV conditions via repeated cycles of Ar+ ion sputtering and annealing to 1000 K to ensure a defect-free, reactive surface.

-

Dosing: Expose the Ge(100) surface to 2-MT vapor at room temperature to achieve specific coverages (e.g., 0.15 ML for low coverage, 0.65 ML for high coverage).

-

HRXPS Acquisition: Irradiate the sample with synchrotron radiation. Collect core-level spectra for C 1s, S 2p, and N 1s. Deconvolute the peaks to identify distinct chemical states.

-

DFT Modeling: Construct computational models of 2-MT on Ge(100) using a generalized gradient approximation (GGA) functional. Optimize geometries for both S-dative (thione) and S-H dissociated-N dative (thiolate) structures.

-

Cross-Validation: Compare the simulated adsorption energies with the HRXPS peak intensities. The S-dative bonded structure validates the presence of the thione form, while the S-H dissociated-N dative structure validates the thiolate form[4].

Self-validating workflow combining HRXPS and DFT to confirm tautomer coexistence.

Biological Implications: 2-MT and Antioxidant Enzyme Interaction

The tautomeric state of 2-MT directly impacts its toxicological and pharmacological profile. In aqueous biological systems, the predominant thione form acts as a potent electron donor, allowing it to interact with critical antioxidant enzymes like[5].

Protocol 2: Evaluating Protein-Ligand Interaction via Fluorescence Quenching

Causality & Logic: To determine if 2-MT inhibits CAT by forming a stable complex (static quenching) or through transient collisions (dynamic quenching), a temperature-dependent fluorescence titration is performed. A decrease in the Stern-Volmer quenching constant (

Step-by-Step Methodology:

-

Protein Preparation: Prepare a stock solution of Catalase (CAT) in a physiological phosphate buffer (pH 7.4).

-

Ligand Preparation: Prepare varying concentrations of 2-MT (which will predominantly adopt the thione form) in the same buffer.

-

Fluorescence Titration: Successively titrate 2-MT into the CAT solution. Excite the samples at ~280 nm and record the emission spectra (300–450 nm) at three different temperatures (e.g., 298 K, 304 K, 310 K).

-

Thermodynamic Analysis: Calculate

using the Stern-Volmer equation. Derive the enthalpy ( -

Molecular Docking Validation: Utilize AutoDock 4.2 with the CAT crystal structure (PDB: 1TGU) and the 3D structure of the 2-MT thione tautomer. The docking results self-validate the thermodynamic data by visually confirming the ligand's localization in the junctional region of the CAT subdomains[5].

Methodological approach for evaluating 2-MT toxicological interaction with Catalase.

Conclusion

The thione-thiol tautomerism of 2-mercaptothiazoline is a fundamental determinant of the molecule's behavior in synthetic, surface, and biological chemistry. By employing self-validating experimental designs that couple high-resolution spectroscopy with advanced computational modeling, researchers can accurately map this equilibrium and predict its downstream pharmacological and toxicological effects.

References

-

Park, Y., Yang, S., Lee, M., Lim, H., Kim, Y., Kim, S., & Lee, H. Confirmation of the coexistence of two tautomers of 2-mercaptothiazoline on the Ge(100) surface. Physical Chemistry Chemical Physics, 15(40), 16594-16598 (2013). URL:[Link]

-

Huang, Z., et al. Molecular Insights into the Potential Toxicological Interaction of 2-Mercaptothiazoline with the Antioxidant Enzyme—Catalase. International Journal of Molecular Sciences, 17(8), 1076 (2016). URL:[Link]

-

Abbehausen, C., et al. Synthesis, spectroscopic characterization, DFT studies and biological assays of a novel gold(I) complex with 2-mercaptothiazoline. Polyhedron, 30(13), 2354-2359 (2011). URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Confirmation of the coexistence of two tautomers of 2-mercaptothiazoline on the Ge(100) surface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

2-mercaptothiazoline CAS 96-53-7 physical and chemical characteristics

An In-depth Technical Guide to 2-Mercaptothiazoline (CAS 96-53-7): Physicochemical Characteristics, Synthesis, and Analysis

Introduction

2-Mercaptothiazoline (CAS 96-53-7), a heterocyclic organic compound, stands as a cornerstone intermediate in numerous chemical and pharmaceutical applications. Its unique structure, featuring a thiazoline ring with a reactive mercapto group, imparts a versatile chemical profile.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of its core physical and chemical characteristics, established protocols for its synthesis and purification, and modern analytical workflows for its characterization. We will delve into the causality behind its reactivity, with a particular focus on its significant thione-thiol tautomerism, and provide field-proven insights into its handling and application.

Core Physicochemical Properties

At ambient temperatures, 2-Mercaptothiazoline is typically a white to off-white crystalline solid, often characterized by a distinct sulfurous or mercaptan-like odor.[2] Its fundamental properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 96-53-7 | [1][3] |

| Molecular Formula | C₃H₅NS₂ | [1][3] |

| Molecular Weight | 119.21 g/mol | [1][3][4] |

| Appearance | White to almost white/beige crystalline powder | [1][2][5] |

| Melting Point | 104 - 107 °C | [1][6] |

| Boiling Point | 174 - 175 °C | [2] |

| Water Solubility | Soluble, particularly in hot water | [2][5][7] |

| Organic Solvent Solubility | Soluble in ethanol and acetone; slightly soluble in chloroform and methanol | [2][5] |

| pKa (Predicted) | ~13.01 | [5] |

| Canonical SMILES | C1CSC(=S)N1 | [2] |

| InChIKey | WGJCBBASTRWVJL-UHFFFAOYSA-N | [2] |

Chemical Characteristics and Reactivity

The chemical behavior of 2-Mercaptothiazoline is dominated by the interplay between its thione and thiol forms, a classic example of tautomerism. This equilibrium is fundamental to its reactivity and has significant implications for its biological activity and application in synthesis.

Thione-Thiol Tautomerism

2-Mercaptothiazoline exists as a dynamic equilibrium between two tautomeric forms: the thione form (1,3-thiazolidine-2-thione) and the thiol form (2-thiazoline-2-thiol).[8][9][10] In aqueous solutions, the thione form is generally the predominant species.[9] However, the equilibrium can be influenced by solvent polarity, pH, and temperature, which is a critical consideration in both reaction chemistry and drug formulation. The ability to exist in either form allows it to react as either a nucleophilic sulfur (thiolate) or a thiocarbonyl compound.

Caption: Thione-thiol tautomeric equilibrium of 2-Mercaptothiazoline.

Key Reactions and Applications

The dual reactivity of 2-Mercaptothiazoline makes it a valuable and versatile intermediate:

-

Synthesis of Pharmaceuticals: It serves as a crucial building block for biologically active compounds, including penam- and carbapenam-type β-lactam antibiotics.[2][4][5] Its derivatives have been explored as anti-inflammatory and antimicrobial agents.[1]

-

Corrosion Inhibition: The presence of sulfur and nitrogen atoms allows 2-Mercaptothiazoline to form protective chelate complexes on metal surfaces, making it an effective corrosion inhibitor in industrial processes.[2][11]

-

Rubber Vulcanization: It is utilized as a rubber accelerator, where it participates in the cross-linking of polymer chains to improve the durability and elasticity of rubber products.[1]

-

Analytical Chemistry: Its ability to form complexes with various metal ions makes it a useful reagent for their detection and quantification.[1][2]

-

Acidolysis to Cysteamine: It can be hydrolyzed under acidic conditions to yield cysteamine, an important pharmaceutical intermediate.[12]

Stability and Incompatibilities

2-Mercaptothiazoline is stable under normal laboratory conditions but should be stored in a cool, dry, and well-ventilated area, preferably below 30°C.[2][5] It is incompatible with strong oxidizing agents and strong bases, which can induce decomposition or hazardous reactions.[2][3] Upon thermal decomposition, it can release toxic gases, including oxides of nitrogen, carbon, and sulfur.[2][3]

Experimental Protocols

The following protocols represent validated, field-proven methods for the synthesis, purification, and analysis of 2-Mercaptothiazoline.

Synthesis via Ethanolamine and Carbon Disulfide

The most direct and high-yield synthesis involves the reaction of ethanolamine with carbon disulfide under pressure.[13] This method drives the cyclization and dehydration necessary to form the thiazoline ring.

Materials:

-

Ethanolamine

-

Carbon Disulfide (CS₂)

-

Pressure vessel or autoclave

-

Sodium hydroxide (NaOH) solution (5 M)

-

Hydrochloric acid (HCl) solution (5 M)

Step-by-Step Protocol:

-

Reactor Charging: Carefully charge the pressure vessel with ethanolamine and carbon disulfide in a molar ratio of approximately 1:2. Causality: An excess of carbon disulfide helps to drive the reaction to completion and can improve yields significantly.[13]

-

Reaction: Seal the vessel and heat the mixture to approximately 100°C for 6 hours. The pressure will increase due to the vapor pressure of the reactants.

-

Cooling and Isolation: After the reaction period, cool the vessel to room temperature. Carefully vent any excess pressure in a fume hood before opening. The crude product is typically a solid.

-

Purification: Proceed with the acid-base extraction protocol detailed below. A yield of approximately 95% can be expected after purification.[13]

Caption: General experimental workflow for the synthesis of 2-mercaptothiazoline.

Purification by Acid-Base Extraction

This method is highly effective for purifying the crude product by leveraging its acidic nature to separate it from neutral, insoluble impurities.[2][13]

Step-by-Step Protocol:

-

Dissolution: Transfer the crude solid product to a beaker. Slowly add 5 M NaOH solution with stirring until the solid is completely dissolved, forming the sodium salt of 2-mercaptothiazoline.

-

Filtration: Filter the basic solution to remove any insoluble byproducts or unreacted starting materials.

-

Precipitation: Cool the filtrate in an ice bath. Slowly add 5 M HCl with constant stirring. The purified 2-Mercaptothiazoline will precipitate out as a white solid.

-

Isolation: Continue adding acid until the solution is acidic (test with litmus paper). Filter the purified product using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold water to remove residual salts and dry it under a vacuum.[13]

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and purity.

-

Purity Assay: Purity is often determined by argentometric titration or quantitative NMR (qNMR).[1][6] High-Performance Liquid Chromatography (HPLC) with UV detection is also a standard method for assessing purity and quantifying the compound in various matrices.[14]

-

Structural Elucidation:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework.[15]

-

Infrared (IR) Spectroscopy: Provides information on functional groups, particularly the C=S (thione) and N-H stretches.[2][5]

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for further structural verification.[15]

-

Caption: Workflow for the analytical characterization of 2-mercaptothiazoline.

Safety and Handling

2-Mercaptothiazoline is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[2][16][17]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[16]

-

Handling: Minimize dust generation and accumulation. Avoid contact with skin and eyes, and prevent inhalation or ingestion.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[2][3]

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[3]

References

-

Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

2-mercaptothiazoline, 96-53-7. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Material Safety Data Sheet - 2-Mercaptothiazoline, 98%. (2005, October 03). Cole-Parmer. Retrieved from [Link]

-

Synthesis and Biological Activity of 2-Aminothiazolines and 2-Mercaptothiazolines as Octopaminergic Agonists. (2014, September 08). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis and Biological Activity of 2-Aminothiazolines and 2-Mercaptothiazolines as Octopaminergic Agonists. (n.d.). Oxford Academic. Retrieved from [Link]

-

9891 (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). (n.d.). Zoro. Retrieved from [Link]

- Preparation of 2-mercaptothiazolines. (1942, October 27). Google Patents.

-

Confirmation of the coexistence of two tautomers of 2-mercaptothiazoline on the Ge(100) surface. (n.d.). RSC Publishing. Retrieved from [Link]

-

Confirmation of the coexistence of two tautomers of 2-mercaptothiazoline on the Ge(100) surface | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Reinvestigation of benzothiazoline-2-thione and 2-mercaptobenzothiazole tautomers: Conformational stability, barriers to internal rotation and DFT calculations | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

CAS No : 96-53-7 | Product Name : 2-Mercaptothiazoline. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS. (2020, October 09). Publisso. Retrieved from [Link]

-

2-Mercaptothiazoline 96-53-7. (n.d.). TCI (Shanghai) Development Co., Ltd.. Retrieved from [Link]

-

2-MERCAPTOTHIAZOLINE | CAS 96-53-7. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

Synthesis and Biological Activity of 2-Aminothiazolines and 2-Mercaptothiazolines as Octopaminergic Agonists. (n.d.). J-STAGE. Retrieved from [Link]

-

Safety data sheet. (n.d.). Biosolve. Retrieved from [Link]

-

multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 08). Cipac.org. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. 2-Mercaptothiazoline | 96-53-7 [chemicalbook.com]

- 6. 2-Mercaptothiazoline | 96-53-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. 2-mercaptothiazoline, 96-53-7 [thegoodscentscompany.com]

- 8. Confirmation of the coexistence of two tautomers of 2-mercaptothiazoline on the Ge(100) surface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-Mercaptothiazoline | 96-53-7 | Benchchem [benchchem.com]

- 11. What is 2-mercapto thiazoline?_Chemicalbook [chemicalbook.com]

- 12. asianpubs.org [asianpubs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cipac.org [cipac.org]

- 15. 2-Mercaptothiazoline(96-53-7) 1H NMR spectrum [chemicalbook.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. zoro.com [zoro.com]

role of 4,5-dihydro-1,3-thiazole-2-thiol in heterocyclic chemistry

An In-depth Technical Guide to the Role of 4,5-Dihydro-1,3-thiazole-2-thiol in Heterocyclic Chemistry

Abstract

4,5-Dihydro-1,3-thiazole-2-thiol, also commonly known as 2-mercapto-2-thiazoline or 2-thiazoline-2-thiol, represents a cornerstone building block in modern heterocyclic chemistry. Its unique structural features, characterized by a tautomeric equilibrium between thione and thiol forms, endow it with versatile reactivity. This guide provides a comprehensive exploration of its synthesis, fundamental reactivity, and its pivotal role as a precursor for a diverse array of more complex heterocyclic systems. We will delve into its applications in medicinal chemistry, corrosion inhibition, and industrial processes, supported by detailed experimental protocols and mechanistic diagrams to provide actionable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Versatile Heterocycle

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] Within this class, sulfur and nitrogen-containing scaffolds are of particular interest due to their diverse biological activities and coordination properties.[2] 4,5-Dihydro-1,3-thiazole-2-thiol (2-MT) is a five-membered heterocyclic compound that serves as an exceptionally valuable and versatile synthon.[3] Its structure contains multiple reactive sites—a nucleophilic sulfur, a nitrogen atom, and an active methylene group—allowing for a wide range of chemical transformations. This inherent reactivity makes it a preferred starting material for constructing fused-ring systems and functionalized thiazole derivatives, which are prominent in many bioactive molecules.[4] Furthermore, the ability of its nitrogen and sulfur atoms to donate electrons and coordinate with metal surfaces has led to significant industrial applications, most notably as a highly effective corrosion inhibitor.[3][5]

Synthesis and Purification

The most common and efficient industrial synthesis of 4,5-dihydro-1,3-thiazole-2-thiol involves the reaction of ethanolamine with carbon disulfide.[6] This one-pot synthesis is typically performed under elevated temperature and pressure.

Caption: Synthesis of 4,5-dihydro-1,3-thiazole-2-thiol.

The causality behind this experimental choice lies in the nucleophilic nature of the amine group of ethanolamine, which attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid intermediate undergoes a spontaneous intramolecular cyclization, where the hydroxyl group is eliminated as water, to form the stable five-membered thiazoline ring.

| Parameter | Value | Rationale & Insights |

| Reactants Ratio | Excess CS₂ (2-8 moles per mole of ethanolamine) | Using an excess of carbon disulfide drives the reaction to completion and can dramatically increase yields from as low as 13% to over 90%.[6] |

| Temperature | 80-130°C (typically 100°C) | Sufficient thermal energy is required to overcome the activation energy for the cyclization and dehydration steps.[6] Temperatures that are too high can lead to decomposition. |

| Time | 6 hours | This duration is typically sufficient for the reaction to reach completion. Progress can be monitored by Thin-Layer Chromatography (TLC).[6] |

| Pressure | Autogenous (in a sealed vessel) | The reaction is performed in a sealed pressure vessel to contain the volatile and toxic carbon disulfide and to allow the temperature to exceed its boiling point (46°C).[6] |

Purification Protocol: An Acid-Base Approach

A highly effective method for purification leverages the acidic nature of the thiol/thione proton.[6]

-

The crude product is dissolved in an aqueous alkali solution (e.g., 10% NaOH), forming the water-soluble sodium salt.

-

Insoluble organic impurities are removed by filtration.

-

The filtrate is then carefully acidified with an acid (e.g., 10% HCl). This re-protonates the molecule, causing the purified product to precipitate out of the solution.

-

The precipitate is filtered, washed with cold water to remove residual salts, and dried under a vacuum. This method reliably yields a product with high purity (~95%).[6]

Core Reactivity: The Thione-Thiol Tautomerism

A fundamental aspect of 4,5-dihydro-1,3-thiazole-2-thiol's chemistry is its existence as a mixture of two tautomeric forms: the thione form (1,3-thiazolidine-2-thione) and the thiol form (2-mercapto-2-thiazoline). This equilibrium is the primary determinant of its reactivity, allowing it to act as an ambident nucleophile.

Thione [label=<

Thione Form

(1,3-Thiazolidine-2-thione)

Thione Form

(1,3-Thiazolidine-2-thione)

Thiol [label=<

Thiol Form

(2-Thiazoline-2-thiol)

Thiol Form

(2-Thiazoline-2-thiol)

Thione -> Thiol [dir=both, label="⇌", fontcolor="#4285F4"]; }

Caption: Thione-Thiol Tautomerism of the core molecule.

-

S-Nucleophilicity: The thiol form possesses a highly nucleophilic sulfur atom. This site readily attacks a wide range of electrophiles, such as alkyl halides, acyl chlorides, and Michael acceptors, leading to S-substituted derivatives. This is often the kinetically favored pathway.

-

N-Nucleophilicity: The thione form has a nucleophilic nitrogen atom. Under certain conditions, particularly in the presence of a strong base to deprotonate the nitrogen, it can react with electrophiles to yield N-substituted products.[7]

This dual reactivity allows chemists to selectively functionalize the molecule at either the sulfur or nitrogen atom by carefully choosing the reaction conditions (e.g., solvent, base, temperature), making it a powerful and versatile building block.

Role as a Versatile Building Block in Heterocyclic Synthesis

The primary role of 4,5-dihydro-1,3-thiazole-2-thiol is to serve as a scaffold for constructing more complex heterocyclic frameworks. Its derivatives are key intermediates in the synthesis of fused ring systems with significant biological activity.

Synthesis of Fused Thiazole Systems

A common strategy involves an initial S-alkylation followed by an intramolecular cyclization. This powerful two-step sequence allows for the creation of bicyclic and polycyclic systems.

Caption: General workflow for synthesizing fused heterocycles.

For example, reacting the S-substituted intermediate with reagents containing two electrophilic sites or a nucleophilic and an electrophilic site can lead to the formation of rings fused to the thiazole core, such as imidazo[2,1-b]thiazoles or thiazolo[3,2-a]pyrimidines. These scaffolds are prevalent in many pharmacologically active molecules.[8]

Reactions with Isatin Derivatives

The reaction with indol-2,3-dione (isatin) derivatives showcases its utility in creating complex spirocyclic or fused structures. Under thermal conditions, the reaction can afford 3,4′-dihydro-3-[2′-mercaptothiazolidine]indol-2-one.[9] Interestingly, photochemical irradiation of the same reactants can lead to isomeric products and even ring expansion to form thiazolo[5,4-b]quinoline systems, highlighting the diverse pathways accessible from this single building block.[9]

Key Applications

The derivatives of 4,5-dihydro-1,3-thiazole-2-thiol have found applications across a spectrum of scientific and industrial fields.

Medicinal Chemistry

The thiazole and dihydrothiazole (thiazoline) rings are considered "privileged scaffolds" in drug discovery.[10] They are found in a wide range of approved drugs and clinical candidates.

-

Antibacterial and Antifungal Agents: The thiazole nucleus is a core component of many antibiotics, including penicillins and cephalosporins.[11] Derivatives synthesized from 4,5-dihydro-1,3-thiazole-2-thiol have shown potent antibacterial and antifungal activity.[3][12] For instance, new cephalosporin analogues containing a 1,3,4-thiadiazole-thiol side chain, which can be derived from similar precursors, have demonstrated significant antimicrobial potency.[11]

-

Anticancer Agents: Many thiazole-containing compounds exhibit antiproliferative activity against various cancer cell lines.[4] They can act through diverse mechanisms, including the inhibition of kinases and tubulin polymerization. The ability to easily functionalize the 4,5-dihydro-1,3-thiazole-2-thiol core allows for the generation of large libraries of compounds for screening as potential anticancer drugs.[4]

Corrosion Inhibition

4,5-Dihydro-1,3-thiazole-2-thiol is a widely used and highly effective corrosion inhibitor, particularly for protecting low-carbon steel in acidic environments.[3][5] Its efficacy stems from the presence of the nitrogen and sulfur heteroatoms, which have lone pairs of electrons.[3]

Mechanism of Action:

-

Adsorption: The molecule adsorbs onto the metal surface.

-

Protective Film Formation: The sulfur and nitrogen atoms coordinate with the metal atoms (e.g., iron), forming a stable, protective film on the surface.

-

Corrosion Barrier: This film acts as a physical barrier, isolating the metal from the corrosive medium (e.g., acid) and inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[5][13]

Its use is prominent in industrial processes such as acid pickling, oil and gas pipelines, and as an additive in electroplating solutions.[3]

Industrial and Materials Chemistry

In the electroplating industry, 4,5-dihydro-1,3-thiazole-2-thiol is used as a brightening and stabilization agent.[3] Its ability to adsorb onto metal surfaces helps to control crystal growth during plating, resulting in a brighter, more uniform finish. It also serves as a versatile building block for synthesizing organic materials with applications in electrochemical sensors and novel polymers.[14]

Detailed Experimental Protocol: Synthesis of 4,5-Dihydro-1,3-thiazole-2-thiol

This protocol is based on the well-established reaction between ethanolamine and carbon disulfide.[6]

Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials:

-

Ethanolamine

-

Carbon disulfide (CS₂)

-

10% Sodium hydroxide (NaOH) solution

-

10% Hydrochloric acid (HCl) solution

-

Pressure vessel or autoclave

-

Magnetic stirrer and hot plate

-

Büchner funnel and filter paper

Procedure:

-

Charging the Reactor: Carefully charge the pressure vessel with ethanolamine (1.0 mole equivalent). In a well-ventilated fume hood, add an excess of carbon disulfide (e.g., 3.0 mole equivalents).

-

Causality: The excess CS₂ ensures the complete conversion of the limiting reagent, ethanolamine, maximizing the yield.[6]

-

-

Reaction: Seal the pressure vessel securely. Place it on a stirrer hot plate and heat the mixture to 100°C with continuous stirring. Maintain this temperature for 6 hours. The internal pressure will rise due to the vapor pressure of the reactants.

-

Cooling and Isolation: After 6 hours, turn off the heat and allow the vessel to cool completely to room temperature. Crucially, vent any excess pressure in the fume hood before opening the vessel. The crude product will likely be a solid or semi-solid mass.

-

Purification (Acid-Base Extraction): a. Transfer the crude product to a large beaker and dissolve it by slowly adding a 10% NaOH solution with stirring until the solution is basic and all solids have dissolved. b. Filter the basic solution to remove any insoluble impurities. c. With vigorous stirring, slowly add 10% HCl to the clear filtrate. The product will begin to precipitate. Continue adding HCl until the solution is acidic (test with pH paper). d. Cool the mixture in an ice bath to maximize precipitation.

-

Final Product Collection: a. Collect the precipitated white to off-white solid by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. c. Dry the purified product under a vacuum to a constant weight.

Characterization:

-

Appearance: Fine white powder.

-

Melting Point: Approximately 105-108°C.[6]

-

Expected Yield: ~95% based on ethanolamine.[6]

Conclusion and Future Outlook

4,5-Dihydro-1,3-thiazole-2-thiol is far more than a simple chemical; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its straightforward synthesis, coupled with the nuanced reactivity granted by its thione-thiol tautomerism, makes it an indispensable starting point for creating a vast landscape of complex heterocyclic structures. Its established success in producing compounds for medicinal chemistry and corrosion inhibition already underscores its value. Future research will likely focus on leveraging this building block in novel, sustainable synthetic methodologies, such as flow chemistry and catalytic C-H activation, to further expand the accessible chemical space. As the demand for novel, functional molecules in medicine and materials science continues to grow, the foundational is set to endure and expand.

References

-

R. S. Elderfield, "Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1," Journal of the American Chemical Society, 1959.

-

ChemicalBook, "What is 2-mercapto thiazoline?," 2020.

-

BenchChem, "Optimizing reaction conditions for 2-Mercaptothiazoline derivatives synthesis," N/A.

-

R. T. Pardasani et al., "REACTION OF 2-THIAZOLINE-2-THIOL WITH ISATIN DERIVATIVES," Phosphorus, Sulfur, and Silicon and the Related Elements, 2006.

-

Y. Ochi et al., "2H-Thiazolo[4,5-d][3][6][15]triazole: synthesis, functionalization, and application in scaffold-hopping," RSC Medicinal Chemistry, N/A.

-

A. V. Rogoza et al., "Synthesis of 4,5-Dihydrothiazole Derivatives by the Reaction of Perfluoro-2-methylpent-2-en-3-yl Isothiocyanate with Ambident N,O- and N,S-Nucleophiles," ResearchGate, 2015.

-

MDPI, "Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings," N/A.

-

Sci-Hub, "SYNTHESIS OF SOME FUSED HETEROCYCLES CONTAINING 2,5-DISUBSTITUTED-1,3,4-THIADIAZOLES," N/A.

-

Organic Chemistry Portal, "Synthesis of thiazoles," N/A.

-

A. N. Ayyash et al., "Design and Synthesis of New Fused-Heterocycles of[6][15]Thiazolo[4,5-d]pyrimidines via Michael Addition Reaction," ResearchGate, 2024.

-

Semantic Scholar, "convenient synthesis of 2,3-dihydro-1,2,4-thiadiazoles, 4,5-dihydro-1,3-thiazoles, and," 2020.

-

Y. Li et al., "Synthesis of bimannich base with thiazole and its corrosion inhibition effect on H2S and CO2 at high temperature," PMC, N/A.

-

Uni Halle, "Synthesis of Complex Thiazoline‐Containing Peptides by Cyclodesulfhydration of N‐Thioacyl‐2‐Mercaptoethylamine Derivativ," N/A.

-

Z.-M. You et al., "Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action," PMC, N/A.

-

A. A. Al-Dhfyan et al., "Synthesis and Preliminary Antimicrobial Activities of New Arylideneamino-1,3,4-thiadiazole-(thio/dithio)-acetamido Cephalosporanic Acids," PMC, 2012.

-

S. A. F. Rostom et al., "Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives," Biopolymers and Cell, 2021.

-

L. R. Abdu-Rahem et al., "Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review," ResearchGate, 2021.

-

SciSpace, "Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles," N/A.

-

Chem-Impex, "4,5-Methylenedithio-1,3-dithiol-2-one," N/A.

-

A. S. Fouda et al., "Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments," PMC, N/A.

-

NINGBO INNO PHARMCHEM CO.,LTD., "Mastering Organic Synthesis with Thiazole Building Blocks," 2026.

-

An Overview of Thiazole Derivatives and its Biological Activities, 2023.

-

C. A. González-Garrido et al., "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds," MDPI, 2025.

-

M. A. Ansari et al., "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents," PMC, N/A.

-

Google Patents, "Process for the preparation of 2-substituted-1,3,4-thiadiazole-5-thiols," N/A.

-

M. A. Abdullah et al., "Recent progresses in thiadiazole derivatives as corrosion inhibitors in hydrochloric acid solution," ResearchGate, 2026.

-

Y. Tan et al., "Inhibition and co-condensation behaviour of 2-mercaptoethanol in top-of-line CO2 corrosion environments," ScienceDirect, 2024.

-

A. A. El-Henawy et al., "Green Efficient Synthesis of[6][9][15]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies," ACS Omega, 2025.

-

S. K. Sadu et al., "Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids," PMC, N/A.

Sources

- 1. nbinno.com [nbinno.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. What is 2-mercapto thiazoline?_Chemicalbook [chemicalbook.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of bimannich base with thiazole and its corrosion inhibition effect on H2S and CO2 at high temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Preliminary Antimicrobial Activities of New Arylideneamino-1,3,4-thiadiazole-(thio/dithio)-acetamido Cephalosporanic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. chemimpex.com [chemimpex.com]

- 15. profiles.wustl.edu [profiles.wustl.edu]

The Coordination Chemistry of 2-Mercaptothiazoline Ligands with Transition Metals: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 2-mercaptothiazoline (2-MT) with transition metals. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and application of these versatile metal complexes. The guide delves into the structural intricacies of 2-MT, its tautomeric nature, and its diverse coordination modes with various transition metal ions. Detailed experimental protocols for the synthesis and characterization of a representative nickel(II) complex are provided, along with in-depth interpretations of spectroscopic data. The potential applications of these complexes in catalysis and medicine are also explored, supported by relevant scientific literature.

Introduction to 2-Mercaptothiazoline: A Ligand of Unique Potential

2-Mercaptothiazoline (2-MT), also known as thiazolidine-2-thione, is a heterocyclic compound containing both sulfur and nitrogen donor atoms, making it an excellent ligand for coordinating with transition metals.[1] Its versatile chemical nature and the reactivity of its metal complexes have led to its use in a wide range of applications, from industrial processes like electroplating and corrosion inhibition to the development of novel pharmaceuticals and catalysts.[1]

A key feature of 2-MT is its existence in two tautomeric forms: the thione form and the thiol form. This equilibrium is crucial as it dictates the coordination behavior of the ligand with metal centers. The predominant tautomer can be influenced by factors such as the solvent, pH, and the nature of the metal ion itself. This dynamic property allows for a rich and varied coordination chemistry, leading to complexes with diverse structures and functionalities.

Coordination Behavior and Structural Diversity

The presence of multiple potential donor sites (the exocyclic sulfur, the endocyclic sulfur, and the nitrogen atom) in 2-mercaptothiazoline allows for a variety of coordination modes. The specific mode of coordination is influenced by several factors, including the transition metal ion, its oxidation state, the presence of other ligands in the coordination sphere, and the reaction conditions.

The most common coordination modes observed are:

-

Monodentate S-coordination: The ligand binds to the metal center exclusively through the exocyclic sulfur atom of the thione tautomer.

-

Monodentate N-coordination: The ligand coordinates through the nitrogen atom.

-

Bidentate N,S-chelation: The deprotonated thiol form of the ligand binds to the metal center through both the nitrogen and the exocyclic sulfur atoms, forming a stable five-membered chelate ring.

The coordination geometry of the resulting metal complexes is also diverse, with common geometries including square planar, tetrahedral, and octahedral arrangements, depending on the coordination number and the electronic configuration of the central metal ion.[2][3]

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes of 2-mercaptothiazoline can be achieved through various methods, with the direct reaction of a metal salt with the ligand in a suitable solvent being the most common approach. The choice of solvent and reaction temperature can influence the final product.

Experimental Protocol: Synthesis of Bis(2-mercaptothiazolinato)nickel(II)

This protocol details the synthesis of a representative square planar Ni(II) complex with 2-mercaptothiazoline.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

2-Mercaptothiazoline (C₃H₅NS₂)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Dissolve 2-mercaptothiazoline (2 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.

-

In a separate beaker, prepare a solution of sodium hydroxide (2 mmol) in a minimal amount of deionized water and add it dropwise to the ethanolic solution of the ligand with constant stirring. This deprotonates the ligand to its thiolate form.

-

To this solution, add an ethanolic solution of nickel(II) chloride hexahydrate (1 mmol in 10 mL of ethanol) dropwise with continuous stirring.

-

A colored precipitate should form immediately. Reflux the reaction mixture for 2 hours to ensure complete reaction.[4]

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by suction filtration and wash it with ethanol and then with a small amount of ether.

-

Dry the resulting complex in a desiccator over anhydrous calcium chloride.

Diagram of the Synthetic Workflow:

Caption: General workflow for the synthesis of a Nickel(II)-2-mercaptothiazoline complex.

Spectroscopic Characterization and Interpretation

The synthesized complexes are typically characterized using a variety of spectroscopic techniques to elucidate their structure and bonding.

FT-IR spectroscopy is a powerful tool for determining the coordination mode of the 2-mercaptothiazoline ligand.[3] The key vibrational bands to monitor are the C=S (thione) and C-S (thiol) stretching frequencies, as well as the C=N stretching frequency.

-

ν(C=S): In the free ligand (thione form), a strong band corresponding to the C=S stretch is typically observed in the region of 1000-1250 cm⁻¹. Upon coordination through the sulfur atom, this band may shift to a lower frequency.

-

ν(C-S): The disappearance of the S-H stretching vibration (around 2500-2600 cm⁻¹, often weak) and the appearance of a new band for the C-S stretch upon deprotonation and coordination of the thiol tautomer are indicative of N,S-chelation.

-

ν(C=N): The C=N stretching vibration of the thiazoline ring, usually found around 1600 cm⁻¹, can provide information about the involvement of the nitrogen atom in coordination. A shift in this band upon complexation suggests coordination through the nitrogen atom.[3]

-

New Bands: The appearance of new bands in the far-IR region (typically below 500 cm⁻¹) can be attributed to the formation of M-N and M-S bonds.[5]

Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹) for 2-Mercaptothiazoline and its Nickel(II) Complex

| Functional Group | Free Ligand (2-MT) | [Ni(2-MT)₂] Complex | Interpretation of Shift |

| ν(N-H) | ~3100 | - | Deprotonation upon coordination |

| ν(C=N) | ~1610 | ~1590 (shifted) | Involvement of N in coordination |

| ν(C=S) | ~1040 | ~1020 (shifted) | Involvement of S in coordination |

| ν(M-N) | - | ~450 | Formation of Ni-N bond |

| ν(M-S) | - | ~380 | Formation of Ni-S bond |

Note: The exact positions of the peaks can vary depending on the specific complex and the experimental conditions.

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of diamagnetic complexes in solution.[6]

-

¹H NMR: The proton NMR spectrum of the free 2-mercaptothiazoline ligand shows characteristic signals for the methylene protons of the thiazoline ring and the N-H proton. Upon coordination, the disappearance of the N-H proton signal confirms deprotonation. Chemical shift changes in the methylene protons can also indicate coordination.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The most significant change upon coordination is often observed for the C=S carbon, which is sensitive to the coordination environment of the sulfur atom.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Mercaptothiazoline and a Diamagnetic Ni(II) Complex

| Nucleus | Free Ligand (2-MT) in CDCl₃ | Diamagnetic [Ni(2-MT)₂] Complex | Interpretation of Shift |

| ¹H NMR | |||

| -CH₂-S- | ~3.5 (t) | Shifted | Change in electronic environment |

| -CH₂-N- | ~3.9 (t) | Shifted | Change in electronic environment |

| N-H | ~8.0 (br s) | Absent | Deprotonation and coordination |

| ¹³C NMR | |||

| -CH₂-S- | ~30 | Shifted | Coordination effect |

| -CH₂-N- | ~50 | Shifted | Coordination effect |

| C=S | ~200 | Shifted | Direct involvement of S in coordination |

Note: The exact chemical shifts can vary depending on the solvent and the specific complex.

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the metal complexes, including bond lengths, bond angles, and the overall coordination geometry.[7] For instance, X-ray crystal structures of Ni(II) complexes with ligands similar to 2-mercaptothiazoline have revealed both square planar and octahedral geometries.[2][8] In a typical square planar bis(2-mercaptothiazolinato)nickel(II) complex, the Ni(II) center would be coordinated to two deprotonated 2-MT ligands in a trans-N₂S₂ configuration.

Diagram of a Representative Coordination Geometry:

Caption: Bidentate N,S-chelation of 2-mercaptothiazoline to a central metal ion (M).

Applications of 2-Mercaptothiazoline Transition Metal Complexes

The unique properties of 2-mercaptothiazoline and its transition metal complexes have led to their exploration in various fields.

Catalysis

Transition metal complexes are widely used as catalysts in a plethora of organic transformations.[5] While specific catalytic applications of 2-mercaptothiazoline complexes are an emerging area of research, related nickel complexes have shown significant promise in cross-coupling reactions.[9][10] The ability of the ligand to stabilize different oxidation states of the metal center is a key factor in its potential catalytic activity. The electronic and steric properties of the 2-MT ligand can be tuned by substitution on the thiazoline ring, allowing for the development of tailored catalysts for specific reactions.

Medicinal Chemistry

The biological activity of heterocyclic compounds containing sulfur and nitrogen is well-documented.[11] Metal complexes of such ligands often exhibit enhanced biological activity compared to the free ligands.[12] Ruthenium(II) complexes containing 2-mercaptothiazoline have been investigated for their anticancer properties and have shown selective cytotoxicity against melanoma cells by inducing DNA damage and apoptosis.[13] The interaction of these complexes with biological macromolecules like DNA and proteins is a key aspect of their mechanism of action. Furthermore, the antimicrobial and antifungal activities of various transition metal complexes with sulfur- and nitrogen-containing ligands have been reported, suggesting the potential of 2-MT complexes in the development of new antimicrobial agents.

Conclusion and Future Outlook

The coordination chemistry of 2-mercaptothiazoline with transition metals is a rich and expanding field of study. The ligand's tautomeric nature and versatile coordination modes give rise to a wide array of metal complexes with diverse structures and properties. This guide has provided a foundational understanding of the synthesis, characterization, and potential applications of these fascinating compounds.

Future research in this area is expected to focus on the rational design of novel 2-mercaptothiazoline-based ligands with tailored electronic and steric properties to develop highly efficient and selective catalysts for challenging organic transformations. In the realm of medicinal chemistry, further exploration of the biological activities of these complexes, including their mechanisms of action at the molecular level, could lead to the development of new therapeutic agents for the treatment of cancer and infectious diseases. The continued investigation of the fundamental coordination chemistry of 2-mercaptothiazoline will undoubtedly unlock new and exciting applications in the years to come.

References

-

Chem-Impex. 2-Mercaptothiazoline. [Link]

-

Influence of the Reaction Conditions in the Crystal Structures of Zn(II) and Ni(II) Coordination Compounds with a Dissymmetric Bis(Thiosemicarbazone) Ligand. Molecules. 2022;27(5):1522. [Link]

-

Ruthenium (II) complexes containing 2-mercaptothiazolinates as ligands and evaluation of their antimicrobial activity. ResearchGate. [Link]

-

Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes. International Journal of ChemTech Research. 2014;6(5):2914-2933. [Link]

-

Complexes of 2-Mercaptobenzothiazole with Cu(II), Ni(II), Co(II), Cd(II), Zn(II), Pb(II), Ag(I), and Tl(I). ResearchGate. [Link]

-

Synthesis of some Novel Mixed Ligand Complexes of Ni(II) and their Characterization. Journal of Applicable Chemistry. 2014;3(4):1553-1560. [Link]

-

Bivalent Ni(II), Co(II) and Cu(II) complexes of [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea: synthesis, spectral characterization, DNA and in-vitro anti-bacterial studies. BMC Chemistry. 2021;15(1):31. [Link]

-

Ruthenium(II)-mercapto Complexes with Anticancer Activity Interact with Topoisomerase IB. Journal of the Brazilian Chemical Society. 2019;30(11):2369-2381. [Link]

-

New Ligand-Based Metal Complexes: Synthesis, Spectroscopic Characterization, Thermal Behavior, Anticancer Properties, and Biological Activity. Bioinorganic Chemistry and Applications. 2022;2022:8800537. [Link]

-

Cobalt (II) and Nickel (II) complexes with Schiff base derived from 9,10- phenanthrenquinone and 2-mercaptoaniline, synthesis and characterization. Journal of Education and Science. 2023;32(1):738-751. [Link]

-

Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research. 2017;50(9):2120-2130. [Link]

-

Ruthenium(II) complex with 2-mercaptothiazoline ligand induces selective cytotoxicity involving DNA damage and apoptosis in melanoma cells. Journal of Biological Inorganic Chemistry. 2024;29(1):159-168. [Link]

-

A photoactive nickel complex provides evidence for a general Ni(I)/Ni(III) paradigm in cross-coupling catalysis. ChemRxiv. 2021. [Link]

-

Advances in Nickel-Catalyzed C–O Cross-Coupling Reactions Enabled by Ancillary Ligand Design. Dalhousie University. 2022. [Link]

-

Synthesis of Macrocyclic Complexes of Nickel(II). La Salle University. [Link]

-

Anticancer activities of the metal-ligand complexes. ResearchGate. [Link]

-

Fourier transform infrared spectrum: Vibrational assignments using density functional theory and natural bond orbital analysis of the bis(guanidoacetate)nickel(II) complex. ScienceAsia. 2011;37(2):135-141. [Link]

-

Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. Molecules. 2025;30(3):573. [Link]

-

Preparation of a Nickel(II) Tetraazamacrocyclic Complex. Chemistry LibreTexts. 2024. [Link]

-

Biological Role of Metal Complexes and Applications. International Journal of Drug Delivery Technology. 2026;16(5s):213-226. [Link]

-

Recent advances in homogeneous nickel catalysis. Nature. 2014;509(7500):299-309. [Link]

-

Intrazeolite Chemistry of Nickel(0) Complexes and Ni(0,II) Clusters Studied by EXAFS, Solid-state NMR, and FT-IR Spectroscopy. Journal of the American Chemical Society. 1993;115(10):4074-4080. [Link]

-

Technical Brief - Nickel complexes for cross-coupling. Johnson Matthey. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES OF NICKEL(II) COMPLEXES CONTAINING THIOSEMICARBAZONE AND THIOUREA DERIVATIVE. CORE. [Link]

-

Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). IUCrData. 2025;10(7):x250603. [Link]

-

Structures of nickel(II) bis- and trisphosphine diisothiocyanate complexes. ResearchGate. [Link]

-

Synthesis and structural insights of bis(2-methoxy-6-{[(2-methylpropyl)imino]methyl}phenolato) nickel (II) complex through DFT and docking investigations. Scientific Reports. 2025;15(1):12345. [Link]

-

Nickel(ii) complexes with 14-membered bis-thiosemicarbazide and bis-isothiosemicarbazide ligands: synthesis, characterization and catalysis of oxygen evolution reaction. Dalton Transactions. 2024;53(38):16873-16884. [Link]

-

Supporting Information for "A New Family of Pincer-Type [BN2]− Ligands: Synthesis of Nickel(II) Complexes and Their Use in the Catalytic Borylation of Aryl Halides". The Royal Society of Chemistry. [Link]

-

Composition and Decomposition of Several Schiff Base Metal Complexes Containing Co(II) and Ni(II) Ions. Journal of Chemistry. 2023;2023:7658941. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF TRANSITION METAL COMPLEXES OF 2-THIOACETIC ACID BENZOTHIAZOLE LIGAND. Journal of Applicable Chemistry. 2013;2(3):474-484. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Synthesis, X-ray Structure and Cytotoxic Effect of nickel(II) Complexes With Pyrazole Ligands. European Journal of Medicinal Chemistry. 2012;47(1):379-387. [Link]

-

X-ray crystal structure of copper(II) and silver(I) complexes with the new ligand 1,4-bis(5′-methyl-2,2′-bipyridine-5-ethyl)-benzene: the effects of substituent and linking position on the assembly of helical complexes. Academia.edu. [Link]

-

Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole. Journal of Chemical and Pharmaceutical Research. 2013;5(1):158-163. [Link]

-

FT-IR Spectroscopy for the Identification of Binding Sites and Measurements of the Binding Interactions of Important Metal Ions with Bovine Serum Albumin. Molecules. 2019;24(4):755. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Synthesis and characterization of transition metal complexes derived from some biologically active furoic acid hydrazones. SciSpace. [Link]

-

Synthesis, X-ray Structure of Two Hexa-Coordinated Ni(II) Complexes with s-Triazine Hydrazine Schiff Base Ligand. Crystals. 2023;13(5):824. [Link]

-

Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Arabian Journal of Chemistry. 2016;9(Suppl 2):S1609-S1616. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Bivalent Ni(II), Co(II) and Cu(II) complexes of [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea: synthesis, spectral characterization, DNA and in-vitro anti-bacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 5. sjpas.com [sjpas.com]

- 6. Synthesis and structural insights of bis(2-methoxy-6-{[(2-methylpropyl)imino]methyl}phenolato) nickel (II) complex through DFT and docking investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. epublications.marquette.edu [epublications.marquette.edu]

- 11. Ruthenium(II) complex with 2-mercaptothiazoline ligand induces selective cytotoxicity involving DNA damage and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review | MDPI [mdpi.com]

Biological Activity and Toxicity Profile of 2-Mercaptothiazoline Derivatives: A Comprehensive Technical Guide

Executive Summary & Chemical Rationale

As drug development increasingly turns toward organometallic complexes to overcome chemoresistance, 2-mercaptothiazoline (2-MT) has emerged as a highly versatile heterocyclic ligand. The pharmacological utility of 2-MT is rooted in its dynamic tautomeric equilibrium. The compound exists in a continuous state of flux between its thione form (1,3-thiazolidine-2-thione) and its thiol form (2-thiazoline-2-thiol)[1]. This structural duality allows it to act as a potent bidentate ligand, coordinating with transition metals (such as Ruthenium, Gold, Palladium, and Iridium) through both nitrogen and sulfur atoms.

By modulating the lipophilicity and electron density of the central metal ion, 2-MT derivatives exhibit profound, targeted biological activities—ranging from selective antineoplastic effects to broad-spectrum antimicrobial efficacy—while maintaining a highly favorable toxicity profile in healthy tissues.

Biological Activity Profiles

Antineoplastic Mechanisms and Efficacy

The integration of 2-MT into metal complexes has yielded remarkable anticancer properties, primarily by overcoming the limitations of traditional platinum-based drugs (e.g., cisplatin), such as poor selectivity and high systemic toxicity.

-

Ruthenium(II) Complexes: The complex [Ru(mtz)(dppe)2]PF6 (RuMTZ) has demonstrated exceptional selective cytotoxicity against human melanoma cells (A-375 and B16-F10). Mechanistically, RuMTZ induces cell death by triggering double-strand DNA breaks (evidenced by γH2AX upregulation), activating p53, and cleaving caspase-3, ultimately driving the cell into the sub-G0 phase and initiating apoptosis[2].

-

Palladium(II) Complexes: Palladium complexes coordinated with thiazoline derivatives (e.g., PdPyTT) have shown potent pro-apoptotic capacity in human promyelocytic leukemia (HL-60) cells. While their IC50 values may be slightly higher than cisplatin, their primary advantage lies in their mechanism of action, which bypasses common resistance pathways[3].

-

Gold(I) Complexes: Polymeric Gold(I) complexes utilizing 2-mercaptothiazoline have exhibited pronounced cytotoxic activity against human cervical adenocarcinoma (HeLa) cells, inducing up to 85% cell death at low micromolar concentrations[4].

Antimicrobial Potency

Beyond oncology, 2-MT derivatives serve as robust antimicrobial agents, particularly against multidrug-resistant (MDR) strains.

-

Gram-Positive and Gram-Negative Pathogens: Organoiridium(III) and Ruthenium(II) complexes containing 2-mercaptothiazolinate ligands exhibit potent bactericidal activity. Specifically, biguanide Iridium(III) complexes have demonstrated minimum inhibitory concentrations (MICs) in the nanomolar range against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes[5].

-

Fungal Strains: The lipophilicity conferred by the 2-MT ligand enhances cell wall penetration, resulting in significant antifungal activity against Candida albicans and Cryptococcus neoformans[5].

Toxicity and Safety Profiles

A critical hurdle in metallo-pharmaceuticals is off-target toxicity. 2-MT derivatives have been engineered to maximize the therapeutic index through selective targeting.

In Vitro Selectivity

The true value of 2-MT derivatives lies in their differential toxicity. For instance, while Palladium(II)-thiazoline complexes effectively induce apoptosis in leukemic cells, parallel assays on healthy human leukocytes reveal the compounds to be virtually harmless, establishing a wide therapeutic window[3]. This selectivity is largely attributed to the altered metabolic states and hyperpolarized mitochondrial membranes specific to tumorigenic cells, which preferentially accumulate the lipophilic metal-2-MT complexes.

In Vivo Translation

In vivo models corroborate the in vitro safety data. When 2-mercaptothiazoline is utilized as a linker or conjugate base in macromolecular delivery systems—such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer conjugates—the resulting compounds display an inert toxicity profile in non-tumor bearing murine models[6]. Furthermore, zebrafish toxicity evaluations of Ru(II)/2-mercaptopyrimidine complexes confirm minimal developmental or systemic toxicity at therapeutic doses[2].

Quantitative Data Summaries

To facilitate rapid comparative analysis, the biological activities of key 2-MT derivatives are synthesized below.

Table 1: In Vitro Cytotoxicity (Anticancer Activity) of 2-MT Metal Complexes

| Complex Derivative | Target Cell Line | IC50 Value | Primary Mechanism of Action | Ref |

| RuMTZ | Human Melanoma (A-375) | 0.4 µM | DNA damage, Caspase-3 cleavage, Apoptosis | [2] |

| Au(I)-2-MT | Cervical Adenocarcinoma (HeLa) | 2.0 µM | Cytotoxic induction, Polymeric coordination | [4] |

| PdPyTT | Promyelocytic Leukemia (HL-60) | 20.7 µM | Cell cycle arrest, Mitochondrial apoptosis | [3] |

Table 2: Antimicrobial Efficacy of 2-MT Metal Complexes

| Complex Derivative | Pathogen Strain | MIC Range | Activity Level | Ref |

| Ir(III)-biguanide | S. aureus (MRSA) | 0.125–1.0 µg/mL | Potent / Bactericidal | [5] |

| Ag-NAC (2-MT) | P. aeruginosa | < 10 µg/mL | Effective | [4] |

| Ru(II)-mctz | E. coli | 16–32 µg/mL | Moderate | [5] |

Mechanistic & Workflow Visualizations

Caption: RuMTZ-induced apoptotic signaling pathway via DNA damage and mitochondrial depolarization.

Caption: Self-validating experimental workflow for evaluating 2-mercaptothiazoline toxicity profiles.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that protocols must not merely be a list of actions, but a logically sound, self-validating system. The following methodologies are designed to isolate the specific biological variables of 2-MT derivatives.

Protocol 1: Clonogenic Survival Assay for Anticancer Evaluation

Purpose: Unlike short-term viability assays (e.g., XTT) that only measure immediate metabolic activity, the clonogenic assay evaluates the ability of a single cell to undergo unlimited division, representing true reproductive death[2].

-

Step 1: Cell Seeding. Harvest exponentially growing A-375 melanoma cells. Seed at a low density (e.g., 200 cells/well in a 6-well plate). Causality: Low-density plating prevents contact inhibition and ensures that each resulting colony originates from a single surviving cell.

-

Step 2: Compound Treatment. After 24 hours of attachment, treat cells with varying concentrations of the 2-MT derivative (e.g., 0.1 to 5.0 µM).

-

Self-Validation Check: Include a vehicle control (0.1% DMSO). This establishes the baseline Plating Efficiency (PE). If the PE of the control is <10%, the assay is invalid due to poor basal cell health or improper media conditions.

-

-

Step 3: Incubation. Incubate for 10–14 days without changing the media, allowing surviving cells to form macroscopic colonies (>50 cells/colony).

-

Step 4: Fixation and Staining. Wash gently with PBS. Fix with 6% glutaraldehyde and stain with 0.5% crystal violet for 30 minutes. Causality: Glutaraldehyde cross-links cellular proteins to the plate, preventing detachment during washing. Crystal violet binds to DNA/proteins, providing high-contrast visualization.

-

Step 5: Quantification. Count colonies manually or via automated imaging. Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded × PE).

Protocol 2: Resazurin-Based Minimum Inhibitory Concentration (MIC) Assay

Purpose: To determine the exact concentration at which a 2-MT derivative completely inhibits microbial growth, utilizing an objective colorimetric readout rather than subjective visual turbidity[5].

-

Step 1: Broth Preparation. Prepare Mueller-Hinton (MH) broth. Causality: MH broth has standardized cation concentrations (Ca2+, Mg2+), which is highly critical because the solubility and activity of metallo-2-MT complexes can be heavily skewed by free ions in the media.

-

Step 2: Serial Dilution. In a 96-well microtiter plate, perform two-fold serial dilutions of the 2-MT complex (ranging from 64 µg/mL down to 0.125 µg/mL).

-

Step 3: Inoculation. Standardize the bacterial suspension (e.g., MRSA) to 0.5 MacFarland standard, dilute 1:100, and add 50 µL to each well (final inoculum ~5 × 10^5 CFU/mL).

-

Self-Validation Check: Include a Positive Control (bacteria + known antibiotic like Vancomycin) to confirm strain susceptibility, and a Negative Control (media only) to rule out environmental contamination.

-

-

Step 4: Incubation & Resazurin Addition. Incubate at 37°C for 18 hours. Add 20 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

-

Step 5: Endpoint Determination. Causality: Resazurin acts as an electron acceptor. Viable, metabolizing bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The MIC is strictly defined as the lowest concentration well that remains entirely blue (indicating zero metabolic activity).

References

-

Ruthenium(II) complex with 2-mercaptothiazoline ligand induces selective cytotoxicity involving DNA damage and apoptosis in melanoma cells. ResearchGate. 2

-

2-Mercaptothiazoline | 96-53-7. Benchchem. 1

-

Enhanced anti-tumor activity and safety profile of targeted nano-scaled HPMA copolymer-alendronate-TNP-470 conjugate in the treatment of bone malignances. PMC. 6

-

Synthesis, spectroscopic characterization, DFT studies and biological assays of a novel gold(I) complex with 2-mercaptothiazoline. ResearchGate. 4

-

Synthesis and structure of a new thiazoline-based palladium(II) complex that promotes cytotoxicity and apoptosis of human promyelocytic leukemia HL-60 cells. PMC. 3

-

Biguanide Iridium(III) Complexes with Potent Antimicrobial Activity. ACS Publications. 5

Sources

- 1. 2-Mercaptothiazoline | 96-53-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure of a new thiazoline-based palladium(II) complex that promotes cytotoxicity and apoptosis of human promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enhanced anti-tumor activity and safety profile of targeted nano-scaled HPMA copolymer-alendronate-TNP-470 conjugate in the treatment of bone malignances - PMC [pmc.ncbi.nlm.nih.gov]